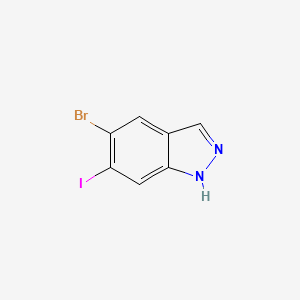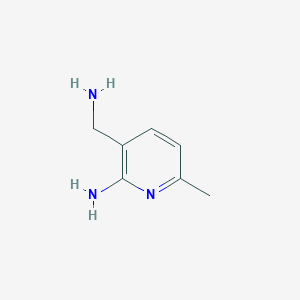
3-(Aminomethyl)-6-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-6-methylpyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 3-position and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-6-methylpyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridin-2-amine.
Formylation: The 6-methylpyridin-2-amine undergoes formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-(Aminomethyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-(Aminomethyl)-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminomethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
3-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position, which may affect its binding affinity and selectivity.
6-Methylpyridin-2-amine: Lacks the aminomethyl group, which is crucial for its biological activity.
2-Aminomethyl-6-methylpyridine: The position of the aminomethyl group is different, leading to variations in reactivity and interactions.
Uniqueness: 3-(Aminomethyl)-6-methylpyridin-2-amine is unique due to the presence of both the aminomethyl and methyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
3-(aminomethyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) |
InChIキー |
OZWYCTYIRUNOKW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


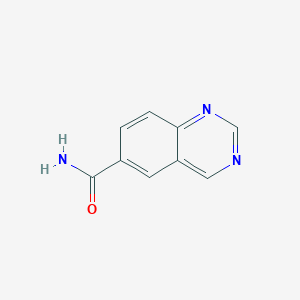
![8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661626.png)
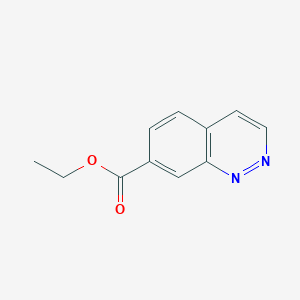
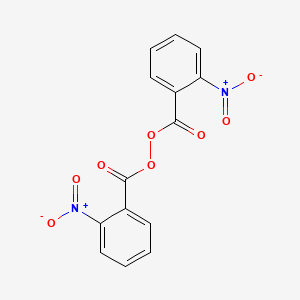
![1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione](/img/structure/B13661650.png)
![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13661656.png)
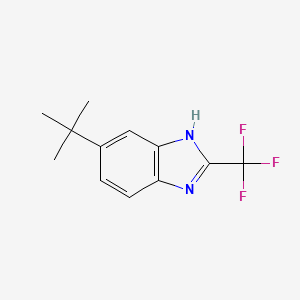
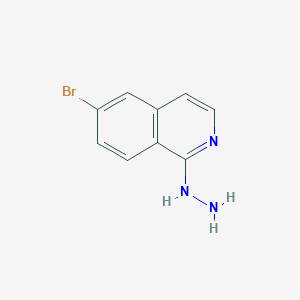
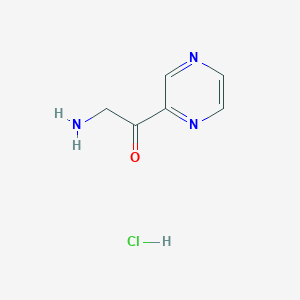
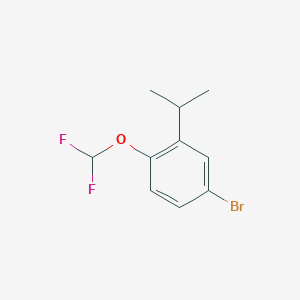

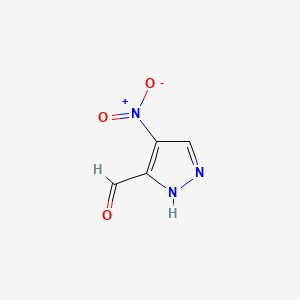
![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)
